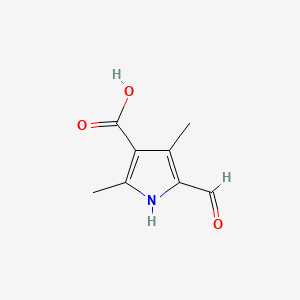

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHQDVIAISDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454191 | |

| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253870-02-9 | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253870-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyrrole core with both a formyl and a carboxylic acid group, makes it a versatile building block for more complex molecules. Most notably, it is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and its role in the context of drug development.

Core Properties and Data

The chemical structure and properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Chemical and Physical Properties

The fundamental chemical and physical properties are presented in Table 1. The compound typically appears as a beige or yellow-brown crystalline powder.[1][3] It exhibits limited solubility in water but is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Synonyms | Sunitinib Intermediate, 2,4-dimethyl-5-formylpyrrole-3-carboxylic acid | [1][4] |

| CAS Number | 253870-02-9 | [2][3] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Beige or yellow-brown crystalline powder | [1][3] |

| Melting Point | 283 °C | [1] |

| Boiling Point | 374.9 ± 42.0 °C (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in water; Soluble in DMSO, methanol, aqueous base | [1] |

| pKa | 5.56 ± 0.50 (Predicted) | [1] |

Spectroscopic Data

While this compound is a critical intermediate, detailed experimental spectroscopic data is not widely published in readily available literature. For reference and characterization purposes, Table 2 includes data for its immediate precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9), which is often characterized en route to the final product.

Table 2: Spectroscopic and Analytical Data for Precursor (Ethyl Ester)

| Property | Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [5][6] |

| Molecular Weight | 195.21 g/mol | [5][6] |

| ¹H NMR | Data not explicitly detailed in search results. | |

| ¹³C NMR | Data not explicitly detailed in search results. | |

| Mass Spectrometry | Data not explicitly detailed in search results. | |

| Crystal Structure | Monoclinic, Space Group P2₁/c | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and a representative biological assay relevant to its application are provided below.

Synthesis via Hydrolysis

The most common and well-documented method for synthesizing this compound is through the basic hydrolysis of its ethyl ester precursor.[2][3]

Objective: To produce this compound from its ethyl ester.

Materials:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent, e.g., 19.4 g, 100 mmol)

-

Methanol (e.g., 100 mL)

-

Water (e.g., 400 mL)

-

5N Potassium Hydroxide (KOH) solution (e.g., 200 mL)

-

5N Hydrochloric Acid (HCl) solution

-

Distilled water (for washing)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Vacuum oven

Methodology:

-

Dissolution: In a suitable reaction flask, dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture of methanol and water.[3]

-

Hydrolysis: Begin stirring the solution and slowly add the 5N KOH solution.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours with continuous stirring.[3]

-

Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 3 by slowly adding 5N HCl solution.[3] A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the collected solid thoroughly with distilled water to remove any residual salts.[3]

-

Drying: Dry the final product, 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid, in a vacuum oven to yield a yellow-brown solid.[3] A typical yield for this procedure is around 94%.[3]

Synthesis Workflow for this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay (Representative Protocol)

Given that the title compound is a key precursor to the VEGFR-2 inhibitor Sunitinib, a representative protocol for evaluating the inhibitory activity of compounds against the VEGFR-2 kinase is highly relevant. This protocol is based on luminescence, measuring ATP consumption during the kinase reaction.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against recombinant human VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 kinase domain

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

-

ATP solution (e.g., 500 µM)

-

Test compound (dissolved in DMSO)

-

Luminescence-based assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

-

Solid white 96-well assay plates

-

Luminometer plate reader

Methodology:

-

Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the stock solution. Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the kinase substrate. Prepare serial dilutions of the test compound in 1x Kinase Buffer with a constant percentage of DMSO.

-

Assay Setup: To a 96-well plate, add the Master Mix to all wells. Add the diluted test compound to the "Test Inhibitor" wells. Add buffer with DMSO (vehicle control) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Initiate Reaction: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells. Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 45 minutes).

-

Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence assay kit according to the manufacturer's protocol. This typically involves a first reagent to stop the reaction and a second to generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. A higher signal corresponds to more ATP remaining, indicating greater kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Biological Context and Signaling

The primary significance of this compound lies in its role as a precursor to Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).

Role as a Sunitinib Intermediate

Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The synthesis of Sunitinib involves coupling this compound with other chemical moieties to form the final active pharmaceutical ingredient. Therefore, the purity and availability of this pyrrole derivative are critical for pharmaceutical manufacturing.[2]

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis—the formation of new blood vessels. In many tumors, this pathway is overactive, promoting the growth of blood vessels that supply the tumor with nutrients and oxygen. Sunitinib exerts its anti-cancer effect by inhibiting the kinase activity of VEGFR-2, thereby blocking downstream signaling.

Mechanism:

-

Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) binds to the extracellular domain of VEGFR-2.

-

Receptor Dimerization & Autophosphorylation: This binding causes two VEGFR-2 receptors to form a dimer, which activates their intracellular kinase domains. The domains then phosphorylate each other on specific tyrosine residues.

-

Downstream Signaling: The phosphorylated sites act as docking stations for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways.

-

Cellular Response: These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, leading to angiogenesis.

Sunitinib functions by competing with ATP for the binding site within the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream cascade.

Inhibition of the VEGFR-2 Signaling Pathway by Sunitinib.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 253870-02-9 [chemicalbook.com]

- 4. This compound | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 6. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 7. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: Physicochemical Characteristics, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[1][2] This document details the compound's properties, provides experimental protocols for its synthesis, and presents its spectroscopic data.

Core Physicochemical Characteristics

This compound is a beige crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a comprehensive overview for researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [1][3] |

| Melting Point | 283 °C | [1] |

| Boiling Point (Predicted) | 374.9 ± 42.0 °C at 760 mmHg | |

| pKa (Predicted) | 5.56 ± 0.50 | [1] |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol, and aqueous base. | [1] |

| CAS Number | 253870-02-9 | [1][3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the hydrolysis of its ethyl ester precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

A common method for the formylation of the pyrrole ring is the Vilsmeier-Haack reaction.

Experimental Protocol:

-

Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring to form the Vilsmeier reagent.

-

Gradually add 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for a specified period.

-

Cool the reaction mixture and quench by carefully adding it to ice water.

-

Neutralize the mixture with a base, such as sodium or potassium hydroxide, to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Hydrolysis to this compound

Experimental Protocol:

-

Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (e.g., 19.4 g, 100 mmol) in a mixture of methanol (100 mL) and water (400 mL).[4]

-

Slowly add a 5N potassium hydroxide (KOH) solution (200 mL) to the mixture while stirring.[4]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[4]

-

After reflux, cool the mixture to room temperature.[4]

-

Acidify the solution to a pH of 3 using a 5N hydrochloric acid (HCl) solution, which will cause the product to precipitate.[4]

-

Collect the solid precipitate by filtration.[4]

-

Wash the collected solid with distilled water and dry it under a vacuum to obtain this compound.[4] A yield of 94% has been reported for this procedure.[4]

Role in Sunitinib Synthesis

This compound is a crucial building block in the multi-step synthesis of Sunitinib. The following diagram illustrates the logical workflow of this synthesis, highlighting the position of the title compound.

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals would include singlets for the two methyl groups, a singlet for the formyl proton, a broad singlet for the N-H proton of the pyrrole ring, and a broad singlet for the carboxylic acid proton. The chemical shifts for the methyl groups would be in the upfield region, while the formyl and carboxylic acid protons would be significantly downfield. |

| ¹³C NMR | Expected signals would include those for the two methyl carbons, the pyrrole ring carbons, the formyl carbonyl carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbons would appear at the most downfield chemical shifts. |

| IR Spectroscopy | Characteristic absorption bands would be expected for the N-H stretch of the pyrrole ring (around 3300 cm⁻¹), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch for the formyl group (around 1650-1680 cm⁻¹), and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹). |

| Mass Spectrometry | The nominal mass of the compound is 167 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 167. |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

References

Elucidation of the Molecular Architecture: A Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a pivotal intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors such as Sunitinib.[1] This document details the spectroscopic data, experimental protocols for its synthesis, and its relevance in therapeutic signaling pathways.

Molecular Structure and Properties

This compound (CAS No: 253870-02-9) is a pyrrole derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[2] The molecule features a central pyrrole ring substituted with two methyl groups at positions 2 and 4, a carboxylic acid group at position 3, and a formyl (aldehyde) group at position 5. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [2] |

| CAS Number | 253870-02-9[2] |

| IUPAC Name | This compound[2] |

| Appearance | Yellow-brown solid |

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted using computational software (e.g., ChemDraw) and are intended to provide expected chemical shifts and multiplicities. Actual experimental values may vary slightly.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~11.5 | Singlet (broad) | 1H | -NH |

| ~9.5 | Singlet | 1H | -CHO |

| ~2.4 | Singlet | 3H | 2-CH₃ |

| ~2.2 | Singlet | 3H | 4-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | -CHO |

| ~165 | -COOH |

| ~140 | C5 |

| ~135 | C2 |

| ~125 | C4 |

| ~115 | C3 |

| ~12 | 2-CH₃ |

| ~10 | 4-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the principal functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group |

| 3200-3400 | N-H Stretch | Pyrrole N-H |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid O-H |

| ~1700 | C=O Stretch | Carboxylic Acid C=O |

| ~1650 | C=O Stretch | Aldehyde C=O |

| ~2820, ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1550 | N-H Bend | Pyrrole N-H |

| ~2950-2850 | C-H Stretch | Methyl C-H |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound.

Table 5: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular Ion) |

| 150 | [M-OH]⁺ |

| 122 | [M-COOH]⁺ |

| 138 | [M-CHO]⁺ |

Experimental Protocols

The primary synthetic route to this compound is through the hydrolysis of its corresponding ethyl ester.

Synthesis via Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure outlines a common laboratory-scale synthesis.

Materials:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), 5N

-

Distilled water

Procedure:

-

Dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

-

Slowly add a 5N solution of potassium hydroxide to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Acidify the mixture to a pH of 3 by the slow addition of 5N HCl. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with distilled water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound as a yellow-brown solid.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the biological context of this molecule as a precursor to a tyrosine kinase inhibitor.

As a key intermediate in the synthesis of Sunitinib, this compound contributes to the formation of a potent inhibitor of several receptor tyrosine kinases (RTKs). The diagram below illustrates the general mechanism of action of Sunitinib.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and spectroscopic analysis. Its well-defined structure, confirmed by predictive and comparative spectral data, underscores its importance as a high-purity intermediate for the pharmaceutical industry. Understanding its molecular architecture is crucial for the consistent and efficient synthesis of life-saving therapeutics that target critical signaling pathways in oncology.

References

An In-depth Technical Guide to the Synthesis and Properties of Sunitinib Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis, physicochemical properties, and experimental protocols for the key intermediates of Sunitinib. Sunitinib (marketed as Sutent®) is a pivotal oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] A robust and efficient synthesis of its core molecular structure is critical for pharmaceutical production, relying on the high-purity preparation of its key intermediates.

I. Core Synthetic Pathway Overview

The most prevalent and industrially viable synthesis of Sunitinib involves a convergent approach, culminating in a Knoevenagel condensation reaction. This strategy hinges on the separate synthesis of two primary heterocyclic intermediates: a substituted oxindole and a functionalized pyrrole. These are then coupled and subsequently amidated to yield the final active pharmaceutical ingredient (API).

II. Key Intermediate 1: 5-Fluoro-2-indolinone

5-Fluoro-2-indolinone, also known as 5-fluorooxindole, constitutes the indolinone core of the Sunitinib molecule. Its efficient synthesis is a cornerstone of the overall process.[3]

Synthesis of 5-Fluoro-2-indolinone

Multiple synthetic routes have been reported, often starting from 2,4-difluoronitrobenzene.[3][4] A common method involves reaction with a malonic ester followed by reductive cyclization.

Experimental Protocol: Synthesis via Reductive Cyclization [4][5]

-

Step 1: Nucleophilic Substitution.

-

To a solution of sodium methoxide in methanol, slowly add dimethyl malonate at a controlled temperature (e.g., 5-10°C).

-

Gradually add 2,4-difluoronitrobenzene to the reaction mixture.

-

Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 40-50°C) to form 4-fluoro-2-(dimethyl malonate)nitrobenzene.[4]

-

-

Step 2: Reductive Cyclization.

-

The nitro-intermediate is dissolved in a suitable solvent like acetic acid.

-

Iron powder is added portion-wise as the reducing agent. The reaction is typically exothermic and may require cooling.

-

The mixture is heated to promote the reduction of the nitro group and subsequent intramolecular cyclization to form 3-methoxycarbonyl-5-fluoroindole-2-one.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

The resulting ester is hydrolyzed using an acid (e.g., HCl) or base, followed by heating to induce decarboxylation.

-

This final step yields the target intermediate, 5-fluoroindole-2-one. The product is typically isolated by filtration after precipitation and washed to achieve high purity.[4]

-

Physicochemical Properties of 5-Fluoro-2-indolinone

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FNO | [6] |

| Molecular Weight | 151.14 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 143-146 °C | [6] |

| Solubility | Soluble in organic solvents like ethanol and ethyl acetate. | [6] |

III. Key Intermediate 2: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

This highly substituted pyrrole derivative provides the second major structural component of Sunitinib and is essential for the final condensation step.[8]

Synthesis of this compound

The synthesis typically begins with commercially available materials like ethyl acetoacetate.[9] A key improvement in modern syntheses is the use of a solvent-free decarboxylation step, which enhances efficiency and reduces waste.[9]

Experimental Protocol: Improved Synthesis [9][10]

-

Step 1: Knorr Pyrrole Synthesis.

-

Synthesize diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate via cyclization reactions starting from ethyl acetoacetate.[9]

-

-

Step 2: Selective Hydrolysis.

-

Selectively hydrolyze one of the ester groups using a base like potassium hydroxide to yield 4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.[9]

-

-

Step 3: Solvent-Free Decarboxylation.

-

Heat the resulting carboxylic acid under vacuum (solvent-free) to induce decarboxylation, yielding ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This avoids the need for high-boiling-point solvents.[9]

-

-

Step 4: Vilsmeier-Haack Formylation.

-

Dissolve the crude product from the previous step in a solvent like dichloromethane (DCM).

-

Perform a Vilsmeier-Haack reaction using a formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 5-position, yielding ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[9][11]

-

-

Step 5: Final Hydrolysis.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₃ | [8] |

| Molecular Weight | 167.16 g/mol | [8] |

| Appearance | Beige or yellow-brown crystalline powder | [8][10] |

| Melting Point | ~283 °C | [8] |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol, and aqueous bases. | [8] |

| pKa | 5.56 ± 0.50 (Predicted) | [8] |

IV. Final Assembly of Sunitinib

The final stage of the synthesis involves coupling the two key intermediates.

-

Amidation: The carboxylic acid group of the pyrrole intermediate is first activated and reacted with N,N-diethylethylenediamine to form the corresponding carboxamide intermediate.[12]

-

Knoevenagel Condensation: This carboxamide intermediate is then condensed with 5-fluoro-2-indolinone. The reaction is typically catalyzed by a weak base such as pyrrolidine in a suitable solvent like ethanol or methanol.[13] This step forms the crucial (Z)-isomer of the exocyclic double bond, yielding Sunitinib base.[12]

-

Salt Formation: The Sunitinib base is then reacted with L-malic acid to form the stable and pharmaceutically acceptable Sunitinib malate salt.[13][14]

V. Sunitinib's Mechanism of Action: Signaling Pathway Inhibition

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[][16] By blocking the ATP-binding site of these receptors, Sunitinib prevents their phosphorylation and activation, thereby disrupting downstream signaling cascades.

Key targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs) [16]

-

Platelet-Derived Growth Factor Receptors (PDGFRs) [16]

-

Stem Cell Factor Receptor (KIT) [16]

-

FMS-like tyrosine kinase-3 (FLT3) [16]

-

RET proto-oncogene [16]

This multi-targeted inhibition blocks critical pathways like RAS/MAPK and PI3K/AKT, leading to reduced tumor vascularization, inhibition of cancer cell proliferation, and induction of apoptosis (programmed cell death).[][17]

VI. Characterization and Quality Control Workflow

Ensuring the purity and identity of Sunitinib intermediates is paramount. A standard experimental workflow for characterization involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the intermediates and the final API, as well as for identifying and quantifying any process-related impurities.[13][] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the molecular structure of the synthesized compounds.[18]

References

- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]

- 5. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 14. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 16. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Physicochemical characteristics of sunitinib malate and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, provides an experimental protocol for its synthesis, and illustrates its role in the development of targeted cancer therapies.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and drug design.

| Identifier | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 167.16 g/mol | PubChem[1], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 253870-02-9 | ChemicalBook[2], Thermo Fisher Scientific[3] |

| Appearance | Beige crystalline powder | [4] |

| Melting Point | 283°C | [4] |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol, and aqueous base.[4] |

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[2] Notably, it serves as a key intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] Sunitinib is an anticancer agent used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] The structural components of this pyrrole derivative are essential for constructing the active pharmacophore of Sunitinib.

The logical workflow for the synthesis of Sunitinib from this intermediate is depicted below.

Caption: Synthetic pathway from the pyrrole intermediate to Sunitinib.

Experimental Protocol: Synthesis of this compound

The following protocol describes the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to yield the target carboxylic acid.[2]

Materials:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Methanol (MeOH)

-

Deionized Water

-

5N Potassium Hydroxide (KOH) solution

-

5N Hydrochloric Acid (HCl) solution

Procedure:

-

Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) in a solvent mixture of methanol (100 mL) and water (400 mL) in a suitable reaction vessel.[2]

-

Slowly add 200 mL of a 5N KOH solution to the reaction mixture while stirring.[2]

-

Heat the mixture to reflux and maintain continuous stirring for 3 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 3 by carefully adding 5N HCl solution. This will cause the product to precipitate.[2]

-

Collect the precipitate by filtration.

-

Wash the collected solid with distilled water to remove any remaining salts.

-

Dry the final product under vacuum to yield this compound as a yellow-brown solid.[2]

The signaling pathway below illustrates the mechanism of action of Sunitinib, the downstream product of the described intermediate.

Caption: Sunitinib's inhibition of receptor tyrosine kinase signaling.

References

Technical Guide: Solubility and Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is crucial for its effective use in research and development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its synthesis, and a generalized method for solubility determination.

Solubility Profile

Currently, there is a lack of specific quantitative data in publicly available literature regarding the solubility of this compound in a range of organic solvents. However, qualitative assessments consistently indicate its solubility characteristics. The compound is generally described as being slightly soluble in water.[1][2] Its solubility is significantly better in polar organic solvents.

Qualitative Solubility Data Summary:

| Solvent Category | Solubility Description |

| Polar Protic | Soluble in methanol.[1][3] |

| Polar Aprotic | Soluble in dimethyl sulfoxide (DMSO).[1][3] |

| Aqueous Base | Soluble, likely due to the formation of a salt with the carboxylic acid group.[1] |

| Non-Polar | Presumed to be insoluble in non-polar solvents such as hexane and benzene.[3] |

| Water | Slightly soluble.[1][2] |

The presence of both a polar carboxylic acid group and a relatively non-polar dimethylpyrrole core contributes to this solubility profile. The carboxylic acid moiety enhances solubility in polar and basic media, while the substituted pyrrole ring limits solubility in water and promotes it in organic solvents.

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is through the hydrolysis of its ethyl ester precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[4][5]

Materials:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water. A typical ratio is 1:4 (v/v) methanol to water.[5]

-

Base Addition: Slowly add a solution of potassium hydroxide (e.g., 5N KOH) to the reaction mixture with continuous stirring.[5]

-

Reflux: Heat the mixture to reflux and maintain it for approximately 3 hours with constant stirring.[5]

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid (e.g., 5N HCl) to a pH of approximately 3.[5]

-

Precipitation and Filtration: The product, this compound, will precipitate out of the solution as a solid. Collect the precipitate by filtration.[4][5]

-

Washing: Wash the collected solid with distilled water to remove any remaining salts and impurities.[5]

-

Drying: Dry the purified product in a vacuum oven to yield a yellow-brown solid.[5]

General Protocol for Solubility Determination

Given the absence of specific quantitative data for this compound, a general experimental protocol for determining solubility is provided below. This method can be adapted for various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound into several vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and biological significance of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a pivotal organic compound with the molecular formula C₈H₉NO₃. It serves as a critical building block in the synthesis of various pharmaceutical agents, most notably as a precursor to Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Its unique structure, featuring a substituted pyrrole ring with formyl and carboxylic acid functional groups, makes it a versatile synthon for the construction of complex heterocyclic molecules.

Spectroscopic Data

Table 1: Spectroscopic Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

Note: This data is for the ethyl ester precursor and is provided as a reference.

Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its ethyl ester precursor.

Synthesis of this compound

Materials:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is dissolved in a mixture of methanol and water.

-

A solution of potassium hydroxide is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The pH of the solution is adjusted to acidic (typically pH 3-4) with hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Signaling Pathways and Biological Significance

This compound is a key intermediate in the synthesis of Sunitinib. Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs). By inhibiting these kinases, Sunitinib disrupts key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).

An In-depth Technical Guide to the Mechanism of Action of Pyrrole-Based Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] This privileged scaffold is a key structural motif in a multitude of natural products, such as heme and chlorophyll, and is embedded in the architecture of numerous commercially successful drugs, including Atorvastatin, Sunitinib, and Ketorolac.[3][4][5] The versatility of the pyrrole core allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][5][6][7] This guide provides a detailed exploration of the molecular mechanisms through which pyrrole-based compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Mechanisms of Action

Pyrrole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms.[8]

1.1. Kinase Inhibition

A primary mechanism for the anticancer activity of pyrrole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][9] Many of these compounds function as ATP-competitive inhibitors.[9]

-

Receptor Tyrosine Kinases (RTKs): Pyrrole indolin-2-one is a prominent scaffold for RTK inhibitors.[10] Sunitinib, a prime example, targets multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis and proliferation.[10][11] Other targeted RTKs include the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[6]

-

Non-Receptor Tyrosine Kinases: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including Aurora Kinase A, which plays a critical role in mitosis.[6]

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. A review article on biological importance of pyrrole [wisdomlib.org]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical development, from its ethyl ester precursor.[1][2] The protocols outlined below are based on established chemical literature and are intended to ensure a high-yield and high-purity product suitable for further synthetic applications.

Introduction

This compound (CAS: 253870-02-9) is a pivotal building block in the synthesis of various pharmaceutically active molecules.[1][2] Notably, it serves as a crucial intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2] The compound's structure, featuring both a formyl and a carboxylic acid group on a substituted pyrrole ring, makes it a versatile precursor for the synthesis of complex heterocyclic compounds.[1] The primary synthetic route to this carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[1]

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Starting Material and Product

| Property | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | This compound |

| CAS Number | 2199-59-9 | 253870-02-9[1][2] |

| Molecular Formula | C₁₀H₁₃NO₃[3][4][5] | C₈H₉NO₃[2][6] |

| Molecular Weight | 195.21 g/mol [3][4][5] | 167.16 g/mol [2][6] |

| Appearance | Brown crystals[7] | Yellow-brown solid or beige crystalline powder[1][2][8] |

| Melting Point | 165 °C[7] | 283 °C[2] |

| Solubility | Soluble in organic solvents. | Slightly soluble in water; soluble in DMSO, methanol, and aqueous base.[2] |

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound via the hydrolysis of its ethyl ester.

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol is a common and high-yielding method for the desired synthesis.[1][8]

Materials:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol)[8]

-

Methanol (100 mL)[8]

-

Water (400 mL)[8]

-

5N Potassium Hydroxide (KOH) solution (200 mL)[8]

-

5N Hydrochloric Acid (HCl) solution[8]

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 19.4 g (100 mmol) of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture of 100 mL of methanol and 400 mL of water.[8]

-

Addition of Base: While stirring, slowly add 200 mL of a 5N KOH solution to the reaction mixture.[8]

-

Reflux: Heat the mixture to reflux and maintain continuous stirring for 3 hours.[8]

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature.[8] Carefully adjust the pH of the solution to 3 by the dropwise addition of a 5N HCl solution.[8] A precipitate will form.

-

Isolation of Product: Collect the precipitate by filtration using a Buchner funnel.[8]

-

Washing: Wash the collected solid with distilled water to remove any remaining salts and impurities.[8]

-

Drying: Dry the final product, this compound, under vacuum.[8]

Expected Yield: This procedure is reported to yield approximately 15.5 g (94%) of a yellow-brown solid.[8]

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical synthesis pathway for the hydrolysis of the ethyl ester.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

The target compound, this compound, is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. The compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight.[1][2] In case of accidental exposure, seek immediate medical attention.[2]

Applications in Drug Development

As a key intermediate for Sunitinib, this pyrrole derivative is of significant interest to researchers in oncology drug discovery and development.[2] Its predictable reactivity and high purity are essential for the successful synthesis of the final active pharmaceutical ingredient.[1] Furthermore, its structural motifs suggest potential applications in the development of other novel therapeutic agents.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 6. This compound | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 253870-02-9 [chemicalbook.com]

Application Note and Protocol: Hydrolysis of Ethyl 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the development of anticancer drugs like Sunitinib.[1][2] The synthesis of this key intermediate is commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] This document provides a detailed protocol for this hydrolysis reaction, outlining the necessary reagents, equipment, and procedural steps to ensure a high-yield synthesis of the target carboxylic acid.

Reaction Scheme

The hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound is a saponification reaction. The ester is treated with a strong base, such as potassium hydroxide, followed by acidification to yield the carboxylic acid.

Quantitative Data

A typical laboratory-scale synthesis following this protocol can be expected to yield the product in high purity. The table below summarizes the expected outcome based on a specific literature procedure.[4]

| Starting Material | Reagents | Solvent System | Reaction Time | Yield | Product Appearance |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (100 mmol, 19.4 g) | 5N Potassium Hydroxide (200 mL), 5N Hydrochloric Acid | Methanol (100 mL), Water (400 mL) | 3 hours (reflux) | 94% | Yellow-brown solid |

Experimental Protocol

This protocol details the step-by-step procedure for the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Materials and Equipment:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), 5N solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Vacuum flask

-

Beakers

-

Graduated cylinders

-

Spatula

-

Vacuum oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 19.4 g (100 mmol) of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture of 100 mL of methanol and 400 mL of water.[4]

-

Addition of Base: While stirring the solution, slowly add 200 mL of a 5N potassium hydroxide solution.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue to stir the reaction mixture at reflux for 3 hours.[4]

-

Cooling: After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Acidification: Once cooled, carefully adjust the pH of the solution to 3 by slowly adding 5N hydrochloric acid while continuously stirring.[4] A precipitate will form.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]

-

Washing: Wash the collected solid with distilled water to remove any remaining salts.[4]

-

Drying: Dry the purified product under vacuum to obtain this compound.[4] The expected yield is approximately 15.5 g (94%) of a yellow-brown solid.[4]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the hydrolysis protocol.

Caption: Workflow for the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Safety Precautions:

-

Handle potassium hydroxide and hydrochloric acid with care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Methanol is flammable; keep it away from ignition sources.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers to successfully synthesize this compound, a valuable intermediate in pharmaceutical research and development.

References

Application Notes and Protocols: Synthesis of Sunitinib via Condensation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is a crucial oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] A key step in the synthesis of Sunitinib involves the Knoevenagel condensation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoro-1,3-dihydroindol-2-one. This document provides detailed application notes and experimental protocols for this pivotal reaction, summarizing various reported conditions to aid in the development and optimization of Sunitinib synthesis.

Reaction Scheme

The core reaction involves the condensation of two key intermediates: N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,3-dihydroindol-2-one. This reaction is typically catalyzed by a base.

Caption: General reaction scheme for the synthesis of Sunitinib.

Reaction Conditions for Sunitinib Synthesis

The successful synthesis of Sunitinib via the condensation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,3-dihydroindol-2-one is highly dependent on the choice of solvent, catalyst, and reaction temperature. Various conditions have been reported in the literature, each with its own advantages in terms of yield, purity, and reaction time.

Summary of Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Solvent | Methanol | Toluene | Ethanol | [1][2] |

| Catalyst | Pyrrolidine | Piperidine | Pyrrolidine | [1][2] |

| Temperature | Not specified | Reflux | Not specified | [2] |

| Reaction Time | Not specified | 2.5 - 3.5 hours | Not specified | [2] |

| Yield | >78% | High | ~70% (as per prior art) | [1] |

Experimental Protocols

Below are detailed experimental protocols derived from published literature for the synthesis of Sunitinib.

Protocol 1: Synthesis in Methanol with Pyrrolidine Catalyst

This protocol is based on a method reported to produce a high yield of Sunitinib base.[1]

Materials:

-

N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

-

5-fluoro-2-oxindole

-

Methanol

-

Pyrrolidine

Procedure:

-

In a suitable reaction vessel, dissolve N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-2-oxindole in methanol.

-

Add a catalytic amount of pyrrolidine to the mixture.

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Sunitinib base will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain the final Sunitinib base.

Protocol 2: Synthesis in Toluene with Piperidine Catalyst

This protocol utilizes a different solvent and catalyst system.[2]

Materials:

-

N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

-

5-fluoro-1,3-dihydroindolin-2-one

-

Toluene

-

Piperidine

-

Petroleum ether

Procedure:

-

Dissolve 5-fluoro-1,3-dihydroindolin-2-one and N-(2-diethylaminoethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide in toluene in a reaction flask equipped with a reflux condenser.

-

Add piperidine as a catalyst to the solution.

-

Heat the reaction mixture to reflux and maintain for 2.5 to 3.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate. Collect the solid by suction filtration.

-

Wash the filter cake with petroleum ether.

-

Dry the product to obtain Sunitinib.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product can be visualized as a sequential workflow.

Caption: Step-by-step workflow for the synthesis of Sunitinib.

Signaling Pathway Inhibition by Sunitinib

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth and angiogenesis.

Caption: Sunitinib inhibits multiple RTKs to block tumor progression.

Conclusion

The synthesis of Sunitinib using 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a precursor is a well-established process with several reported methodologies. The choice of reaction conditions, particularly the solvent and catalyst, plays a significant role in determining the yield and purity of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development to reproduce and optimize the synthesis of this important anticancer agent.

References

Application Notes and Protocols: Condensation Reaction of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a versatile bifunctional molecule featuring both a reactive aldehyde (formyl) group and a carboxylic acid.[1] Its pyrrole core is a key structural motif in numerous biologically active compounds and pharmaceuticals.[2] A primary application of this compound is as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[3]

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[4] This reaction is a fundamental transformation in organic synthesis, providing a straightforward route to a diverse range of N-substituted pyrrole derivatives. These resulting Schiff bases are valuable intermediates for the synthesis of more complex molecules, ligands for metal complexes, and novel therapeutic agents.[5][6] This document provides a detailed protocol for the synthesis of Schiff bases via the condensation of this compound with various amines.

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the formyl group, followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base.

Caption: General scheme for Schiff base formation.

Application Notes

-

Substrate Scope: The reaction is generally applicable to a wide range of primary amines, including aliphatic and aromatic amines.[7] Aromatic amines with either electron-donating or electron-withdrawing groups can be used, allowing for fine-tuning of the electronic properties of the resulting Schiff base.[7]

-

Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by the presence of a catalytic amount of acid, such as glacial acetic acid or hydrochloric acid.[8][9] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

-

Pharmaceutical Relevance: The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in drugs like Atorvastatin and Sunitinib.[2][8] The Schiff bases derived from this protocol can serve as precursors for libraries of compounds screened for various biological activities, aiding in the discovery of new therapeutic leads.[8]

-

Material Science: Pyrrole-based compounds possess interesting electronic and optical properties. The extended conjugation in the Schiff base products makes them potential candidates for applications in organic electronics and as fluorescent probes.[4]

Experimental Protocols

This section provides a general, representative protocol for the condensation reaction. Adjustments to stoichiometry, solvent, temperature, and reaction time may be necessary depending on the specific amine used.

Materials and Reagents

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst (optional): Glacial Acetic Acid

-

Deionized Water

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper for vacuum filtration

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glassware for workup and purification

Procedure: Synthesis of a Pyrrole Schiff Base

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Add absolute ethanol (or methanol) to dissolve the starting material (approx. 10-20 mL per gram of pyrrole).

-

Amine Addition: Add the primary amine (1.0 - 1.1 eq) to the solution. If the amine is a solid, it can be dissolved in a minimum amount of the reaction solvent before addition.

-

Catalyst Addition (Optional): Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 80°C for ethanol).[8]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new product spot indicates reaction progression.

-

Work-up:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

For many products, a precipitate will form upon cooling. If not, cool the flask in an ice bath to induce crystallization.[8]

-

Alternatively, the volume of the solvent can be reduced using a rotary evaporator, and water can be added to precipitate the crude product.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent or water to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol).[8] If the product is not crystalline, purification can be achieved by column chromatography on silica gel.

-

Characterization: Characterize the purified product using standard analytical techniques:

Data Presentation

The following table summarizes typical conditions for the synthesis of Schiff bases from substituted aldehydes and amines, which are analogous to the protocol described.

| Amine Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various Aromatic Aldehydes | Ethanol | Acetic Acid | Room Temp | 2-4 | High | [5] |

| Substituted Aldehydes | Methanol | None | Reflux | 4 | Good | |

| Aromatic Diamines | Ethanol | None | Reflux | 3-5 | 60-75 | [12] |

| 1,7-diaminoheptane | Ethanol | Acetic Acid | Reflux | 6-8 | Good | [9] |

Visualization of Experimental Workflow

Caption: Workflow for pyrrole Schiff base synthesis.

References

- 1. This compound | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 253870-02-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 10. pubs.acs.org [pubs.acs.org]

- 11. art.torvergata.it [art.torvergata.it]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pivotal intermediate in the pharmaceutical industry, notably in the synthesis of multi-targeted receptor tyrosine kinase inhibitors like Sunitinib, which is used in cancer therapy.[1][2] Its chemical structure, featuring a substituted pyrrole ring with both a formyl and a carboxylic acid group, makes it a versatile building block for complex therapeutic agents.[1][2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on reproducible and scalable methodologies. The primary synthetic strategy involves a two-step process: the formylation of a pyrrole ester precursor followed by its hydrolysis.

Chemical Properties

| Property | Value |

| CAS Number | 253870-02-9 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Yellow-brown or beige crystalline powder |

| Melting Point | 283°C |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol, and aqueous base |

Synthetic Pathway Overview

The large-scale synthesis of this compound is typically achieved through a two-step process. The first step involves the Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure details the Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] This reaction introduces a formyl group at the C-5 position of the pyrrole ring.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethylformamide (DMF) | 73.09 | - | - |

| Dichloromethane (DCM) | 84.93 | - | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | - | - |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 181.22 | - | - |

| Ice water | 18.02 | - | - |

| Hydrochloric acid (HCl) | 36.46 | - | - |

| Potassium hydroxide (KOH) | 56.11 | - | - |

Protocol:

-

In a suitable reaction vessel, cool dimethylformamide and dichloromethane in an ice bath to 4°C.[3]

-

With stirring, add phosphorus oxychloride to the cooled solvent mixture.[3]

-

Slowly add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in portions to the reaction mixture.[3]

-

Heat the mixture to reflux and maintain for one hour.[3]

-

After the reflux period, cool the mixture to 10°C.[3]

-

Rapidly add ice water with vigorous stirring, followed by the addition of hydrochloric acid.[3]

-

Adjust the pH of the solution to 12-13 with potassium hydroxide.[3]

-

Collect the resulting solid product by filtration.[3]

-

Wash the solid with water and dry to obtain ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] A nearly quantitative yield (95-100%) is typically achieved with this procedure.[3]

Caption: Workflow for Vilsmeier-Haack formylation.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester precursor to yield the final carboxylic acid product.[1][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 195.21 | 19.4 g | 100 mmol |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Water (H₂O) | 18.02 | 400 mL | - |

| 5N Potassium Hydroxide (KOH) solution | 56.11 | 200 mL | - |

| 5N Hydrochloric acid (HCl) solution | 36.46 | As needed | - |

| Distilled water | 18.02 | For washing | - |

Protocol:

-

Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) in a solvent mixture of methanol (100 mL) and water (400 mL) in a reaction vessel.[4]

-

Slowly add 5N potassium hydroxide solution (200 mL) to the mixture under stirring.[4]

-

Heat the reaction mixture to reflux and maintain continuous stirring for 3 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Adjust the pH of the solution to 3 with 5N hydrochloric acid solution, which will cause the product to precipitate.[4]

-

Collect the precipitate by filtration.[4]

-

Wash the collected solid with distilled water.[4]

-

Dry the solid under vacuum to obtain this compound.[4] This procedure typically yields around 15.5 g (94% yield) of the target product as a yellow-brown solid.[4]

Caption: Workflow for the hydrolysis of the ester precursor.

Data Summary

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

| Parameter | Step 1: Formylation | Step 2: Hydrolysis |

| Starting Material | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate |

| Key Reagents | DMF, POCl₃ | KOH, HCl |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 1 hour | 3 hours |

| Product | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | This compound |

| Typical Yield | 95-100% | 94% |

Safety and Handling

It is recommended to store this compound in a cool, well-ventilated area to maintain its stability and purity.[1] As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood.

Applications

This compound is a crucial intermediate for the synthesis of substituted pyrrole products.[4] It is widely used in the preparation of drug candidates, including those for cancer treatment.[1] Specifically, it is a key component in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines.[4]

References

Application Notes and Protocols for the Purification of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides a detailed protocol for the purification of this compound by recrystallization, a robust and scalable method for removing common impurities.